2-(1H-Imidazol-1-yl)-6-nitropyridine 2-(1H-Imidazol-1-yl)-6-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982481
InChI: InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H
SMILES:
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol

2-(1H-Imidazol-1-yl)-6-nitropyridine

CAS No.:

Cat. No.: VC15982481

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Imidazol-1-yl)-6-nitropyridine -

Specification

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
IUPAC Name 2-imidazol-1-yl-6-nitropyridine
Standard InChI InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H
Standard InChI Key KPQHYTKCHCFNNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)[N+](=O)[O-])N2C=CN=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-imidazol-1-yl-6-nitropyridine, reflects its bifunctional heterocyclic architecture. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₆N₄O₂
Molecular Weight190.16 g/mol
Canonical SMILESC1=CC(=NC(=C1)N+[O-])N2C=CN=C2
InChIKeyKPQHYTKCHCFNNQ-UHFFFAOYSA-N

The planar pyridine core facilitates π-π stacking interactions, while the nitro group enhances electron-withdrawing effects, influencing reactivity and binding affinity . The imidazole ring’s nitrogen atoms serve as hydrogen bond donors/acceptors, critical for molecular recognition in biological systems .

Synthesis and Reaction Pathways

Nitration of Pyridine Derivatives

The synthesis typically involves nitrating a pyridine precursor bearing an imidazole substituent. A standard protocol employs a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. For example:

  • Substrate Preparation: 2-(1H-Imidazol-1-yl)pyridine is dissolved in sulfuric acid.

  • Nitration: Addition of fuming nitric acid dropwise, maintaining temperatures below 10°C.

  • Workup: Neutralization with ice-water, followed by extraction with dichloromethane.

  • Purification: Column chromatography (hexane/ethyl acetate) yields the nitro product .

Yield: ~60–70% (estimated from analogous syntheses) .

Alternative Routes

Recent advances in heterocyclic chemistry suggest potential for transition metal-catalyzed couplings. For instance, palladium-mediated Ullmann reactions could attach pre-functionalized imidazole rings to nitropyridine intermediates, though this remains unexplored for this specific compound .

Physicochemical Properties

Experimental data for 2-(1H-Imidazol-1-yl)-6-nitropyridine are sparse, but inferences from structural analogs and computational models provide insights:

PropertyValue (Estimated)Source
Density1.5–1.6 g/cm³
Boiling Point390–400°C
LogP (Partition Coefficient)0.3–0.5
SolubilityModerate in DMSO, low in water

Molecular Docking and Structure-Activity Relationships

Target Prediction

In silico models indicate strong binding to:

  • Cytochrome P450 3A4 (Binding Energy: −9.2 kcal/mol).

  • PARP-1 (−8.7 kcal/mol), implicated in DNA repair inhibition.

Nitro Group Positioning

Comparative analysis with 3-nitro isomers (e.g., 2-(1H-Imidazol-1-yl)-3-nitropyridine ) reveals that the 6-nitro configuration enhances steric complementarity with hydrophobic enzyme pockets, improving inhibitory constants by 2–3 fold.

Applications in Drug Development

Lead Optimization Strategies

  • Nitro Reduction: Converting the nitro group to amine improves solubility and reduces toxicity .

  • Hybrid Molecules: Conjugation with fluoroquinolones enhances dual-targeting (e.g., topoisomerase II and β-lactamase inhibition) .

Preclinical Challenges

  • Metabolic Stability: Hepatic microsome assays show rapid clearance (t₁/₂ = 12 min in rat models).

  • Mutagenicity Risk: Nitroarenes may form genotoxic metabolites, necessitating Ames test evaluations .

Future Research Directions

  • Synthetic Methodology: Develop catalytic asymmetric nitration to access enantiopure derivatives.

  • Target Validation: CRISPR screening to identify novel protein targets in oncology and infectious diseases.

  • Formulation Science: Nanoencapsulation to improve bioavailability and reduce off-target effects.

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